

Physicochemical properties of HFC-43-10mee

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2H,3H-Decafluoropentane*

Cat. No.: *B142709*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of HFC-43-10mee

For Researchers, Scientists, and Drug Development Professionals

Introduction

HFC-43-10mee, chemically known as 1,1,1,2,2,3,4,5,5,5-decafluoropentane, is a hydrofluorocarbon that has been utilized as a substitute for ozone-depleting substances like CFC-113 and HCFC-141b.^[1] Its primary applications include use as a cleaning agent, particularly for electronic circuit boards, a carrier fluid, heat transfer fluid, and an aerosol solvent.^[2] This technical guide provides a comprehensive overview of the physicochemical properties of HFC-43-10mee, safety considerations, and its environmental impact. For drug development professionals, the properties of this highly fluorinated compound can be of interest as a reference for understanding the behavior of fluorinated molecules, which are increasingly incorporated into active pharmaceutical ingredients to enhance properties such as metabolic stability and lipophilicity.

Chemical Identity

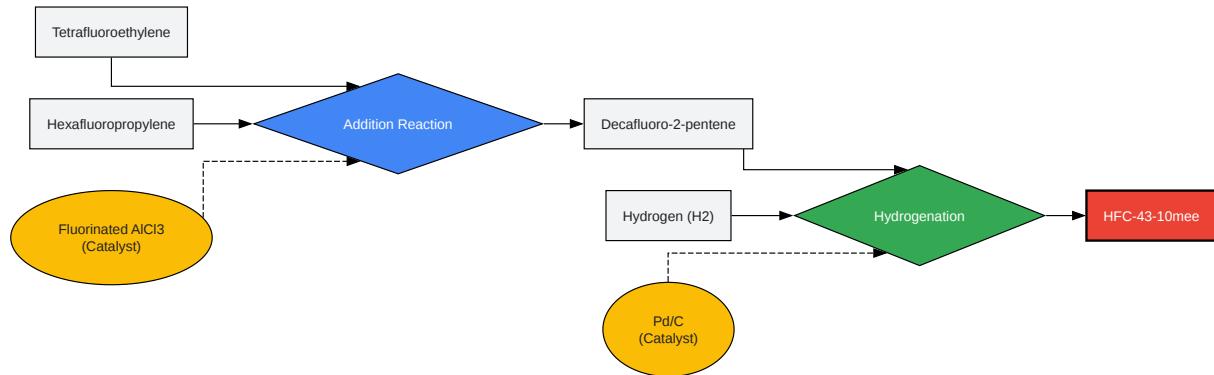
Identifier	Value
Chemical Name	1,1,1,2,2,3,4,5,5,5-Decafluoropentane[3]
Synonyms	2H,3H-Decafluoropentane, Vertrel XF, HFC-4310mee, R-4310[2][3]
CAS Number	138495-42-8[3]
Chemical Formula	C ₅ H ₂ F ₁₀ [3]
Molecular Weight	252.05 g/mol [3]
SMILES	C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F[3]
InChI	InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H[3]

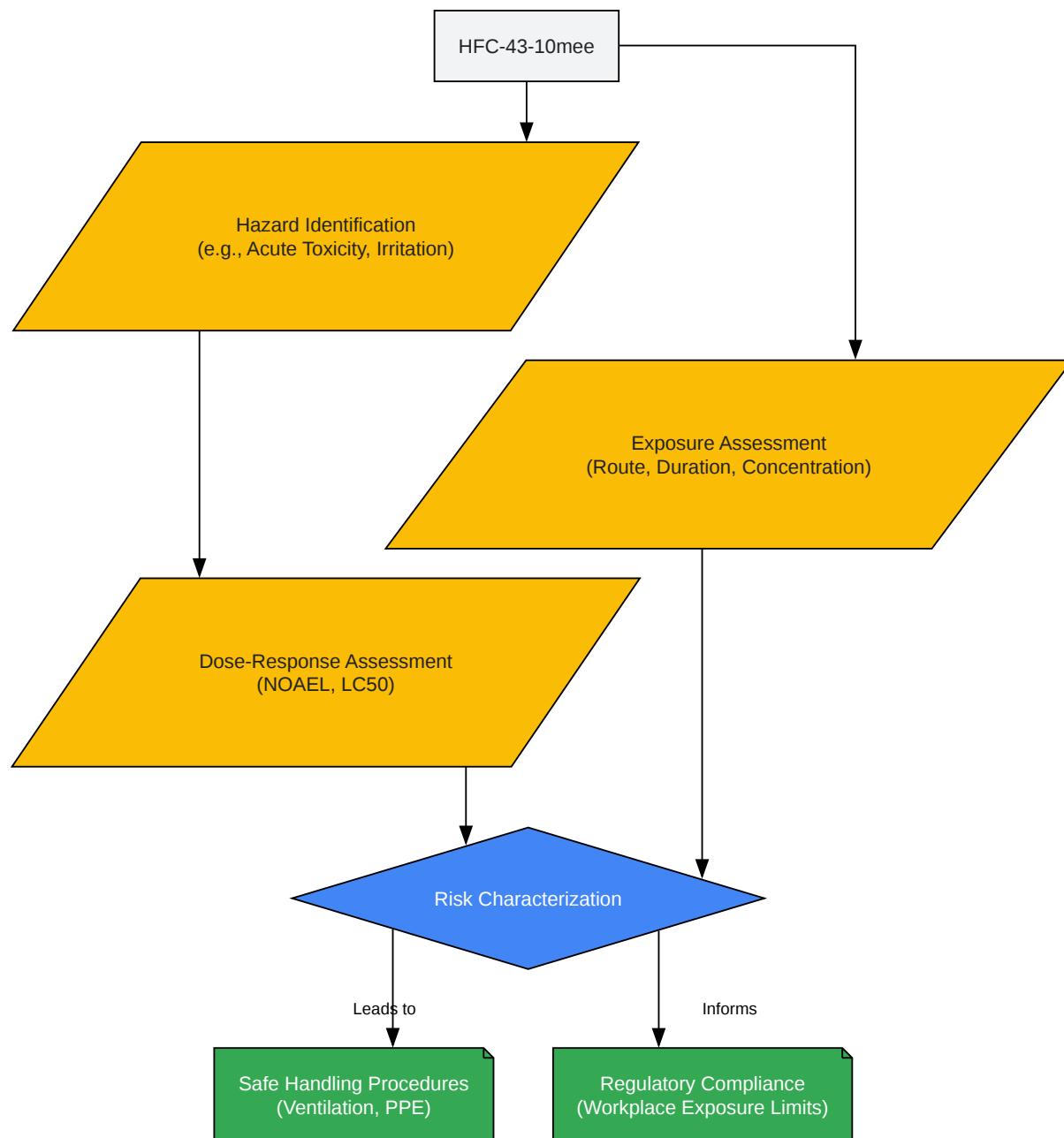
Physicochemical Properties

The following table summarizes the key physicochemical properties of HFC-43-10mee. These properties are critical for understanding its behavior in various applications, from industrial cleaning to its potential as a solvent in specialized chemical processes.

Property	Value
Physical State	Clear, colorless liquid ^[3]
Boiling Point	55 °C ^[3]
Melting/Freezing Point	-80 °C ^[3]
Density (Liquid)	1.58 kg/L (at 25 °C) ^[3]
Vapor Pressure	225.72 mm Hg (0.297 atm) at 25 °C ^[3]
Water Solubility	140 ppm at 25 °C ^[3]
Viscosity	0.67 cPs ^[3]
Flash Point	>125.00 °C ^[3]
Stability	Stable under recommended storage conditions ^[3]

Experimental Protocols


While the specific experimental protocols used to determine the physicochemical properties of HFC-43-10mee are not detailed in the available literature, it is standard practice to use internationally recognized methods such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.^{[3][4][5][6]}


- Boiling Point: The boiling point of volatile organic liquids is typically determined using methods like ASTM D1078 or OECD Test Guideline 103.^[7] These methods involve distilling the liquid under controlled conditions and measuring the temperature at which it boils at atmospheric pressure.
- Vapor Pressure: The vapor pressure of volatile liquids can be determined by static or dynamic methods. A common approach involves isolating the substance in a container, evacuating any other gases, and then measuring the equilibrium pressure of the vapor at different temperatures.^[1]
- Water Solubility: The shake-flask method (OECD Test Guideline 105) is a standard procedure for determining the water solubility of chemical substances.^{[8][9]} This involves

agitating an excess of the substance in water until equilibrium is reached, followed by measuring the concentration of the substance in the aqueous phase.[8][9]

Manufacturing Process

The synthesis of HFC-43-10mee is a two-step process. The first step involves the catalyzed addition of tetrafluoroethylene to hexafluoropropylene. The resulting product, decafluoro-2-pentene, is then hydrogenated to yield HFC-43-10mee.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vapor pressure - Wikipedia [en.wikipedia.org]
- 2. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical properties of HFC-43-10mee]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142709#physicochemical-properties-of-hfc-43-10mee>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com